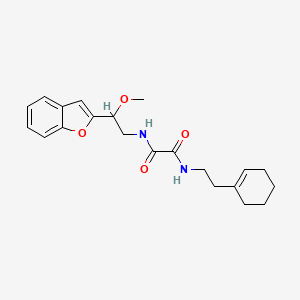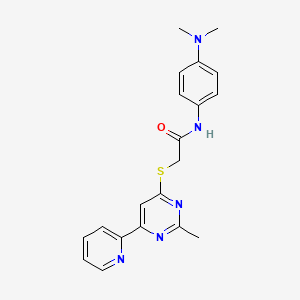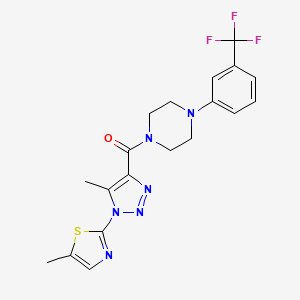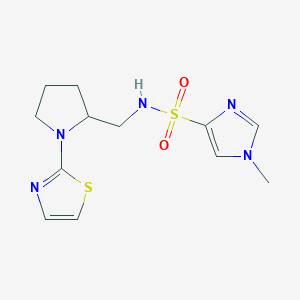
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione, also known as DQ-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione is not fully understood, but it is thought to involve the modulation of various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has also been shown to interact with various proteins such as p53, Bcl-2, and caspase-3.
Biochemical and Physiological Effects:
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has been shown to have various biochemical and physiological effects such as inducing cell cycle arrest, promoting apoptosis, reducing oxidative stress, and improving cognitive and motor function. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has also been shown to have anti-inflammatory and anti-angiogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione in lab experiments is its high purity and high yield synthesis method. Another advantage is its potential therapeutic applications in various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
For 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione research include further investigation of its mechanism of action, optimization of its therapeutic potential through structure-activity relationship studies, and development of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione derivatives with improved pharmacological properties. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione can also be studied in combination with other compounds to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione involves the condensation of 1,2-dimethyl-3-indolylacetic acid and 3,4-dihydroquinolin-2-one in the presence of a dehydrating agent. The resulting compound is then purified through recrystallization. This method has been optimized to yield high purity and high yield of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione.
Aplicaciones Científicas De Investigación
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has been shown to improve cognitive function and reduce amyloid beta accumulation. In Parkinson's disease research, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-14-19(16-10-4-6-12-18(16)22(14)2)20(24)21(25)23-13-7-9-15-8-3-5-11-17(15)23/h3-6,8,10-12H,7,9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVCXKMSJWALHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(acetylamino)-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617595.png)


![N-(5-chloro-2-methoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2617601.png)
![N-(sec-butyl)-1-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617604.png)
![(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B2617606.png)
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone](/img/structure/B2617607.png)


![Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate](/img/structure/B2617610.png)

![(E)-3-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide](/img/structure/B2617612.png)

